2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]-
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Overview
Description
2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- is a Schiff base compound derived from the condensation of 2-hydroxy-1-naphthaldehyde and 3-bromoaniline. Schiff bases are known for their versatility and are widely used in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-bromoaniline. The reaction is usually carried out in a solvent such as methanol under reflux conditions. The mixture is refluxed overnight, resulting in the formation of the Schiff base, which is then isolated by filtration and washing with methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 1-[[(3-nitrophenyl)imino]methyl]-: Similar structure but with a nitro group instead of a bromine atom.
1-{[(4-Halophenyl)imino]methyl}-2-naphthols: Compounds with halogen substitutions at different positions on the phenyl ring.
Uniqueness
2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
94574-84-2 |
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Molecular Formula |
C17H12BrNO |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
1-[(3-bromophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12BrNO/c18-13-5-3-6-14(10-13)19-11-16-15-7-2-1-4-12(15)8-9-17(16)20/h1-11,20H |
InChI Key |
IFCQGLWWMCKCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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